N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
Description
This compound features a quinoline core substituted at position 4 with an ethoxy group, at position 2 with a 4-methoxyphenyl moiety, and at position 6 with a 2,4-dimethoxybenzamide group. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with anticancer, antimicrobial, and kinase-inhibitory activities. The ethoxy and methoxy substituents likely enhance lipophilicity and influence electronic properties, while the benzamide moiety may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-5-34-26-16-24(17-6-9-19(31-2)10-7-17)29-23-13-8-18(14-22(23)26)28-27(30)21-12-11-20(32-3)15-25(21)33-4/h6-16H,5H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDFJRCAIBYWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxy-2-(4-methoxyphenyl)quinoline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Quinoline-Based Analogs
- N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine (): This analog shares the 6-ethoxyquinoline core but replaces the 4-methoxyphenyl and benzamide groups with a bromophenyl and methylamine. Such structural differences could lead to divergent biological activities, such as altered receptor affinity or solubility .
- Quinoline Derivatives with Tetrahydrofuran-Oxy Substituents (): Compounds like (E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide feature cyano and tetrahydrofuran-oxy groups.
Benzimidazole/Benzothiazole Derivatives
- N-[5(6)-Aminobenzimidazol-2-yl]-2,4-dimethoxybenzamide (): This compound replaces the quinoline core with a benzimidazole ring. However, the absence of the quinoline system might reduce π-π stacking interactions with hydrophobic binding pockets .
- N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide (): The benzimidazole-phenyl hybrid structure retains the 2,4-dimethoxybenzamide group but lacks the quinoline scaffold. This structural variation could shift activity toward different biological targets, such as kinases or DNA topoisomerases, depending on the heterocycle’s electronic profile .
Pyrimidine and Quinazoline Analogs
- N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,4-dimethoxybenzamide (): The pyrimidine ring introduces a uracil-like structure, which may confer nucleotide-mimetic properties. This contrasts with the quinoline core, which is more suited for intercalation or kinase inhibition .
- 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (): The quinazoline core with a bromine substituent offers distinct electronic effects compared to quinoline. Bromine’s steric bulk and electronegativity could enhance binding to hydrophobic pockets or DNA, diverging from the target compound’s methoxy-driven interactions .
Biological Activity
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with an ethoxy group and a methoxyphenyl moiety, along with a dimethoxybenzamide structure. Its molecular formula is C₁₈H₁₈N₂O₄, and it has a molecular weight of approximately 342.35 g/mol.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer proliferation.
- Modulation of Apoptotic Pathways : It influences apoptotic pathways by regulating Bcl-2 family proteins, which are crucial in cell survival and death processes.
Antitumor Effects
Several studies have highlighted the antitumor properties of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as confirmed by Annexin V staining assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis via Bcl-2 inhibition |
| A549 (Lung) | 30 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 20 | Activation of caspase pathways |
Anti-inflammatory Properties
In addition to its antitumor activity, the compound exhibits anti-inflammatory effects:
- Cytokine Inhibition : It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Case Studies
- Case Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased early and late apoptotic cells after 48 hours of treatment.
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups. Histological analysis confirmed reduced tumor cell proliferation and increased apoptosis within tumor tissues.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:
- Absorption : The compound is likely well absorbed due to its lipophilic nature.
- Metabolism : Initial studies indicate hepatic metabolism with potential cytochrome P450 involvement.
Q & A
Q. What are the established synthetic routes for N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of quinoline precursors with benzamide derivatives. For example, analogous compounds are synthesized via refluxing 6-aminouracil with 2,4-dimethoxybenzoyl chloride in dry DMF with piperidine as a catalyst . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Piperidine aids in deprotonation and accelerates acylation.
- Temperature : Reflux conditions (e.g., 100–120°C) improve yield.
- Purification : Crystallization from DMF/H₂O or column chromatography is critical for purity.
Q. What spectroscopic methods are recommended for structural characterization of this compound?
- NMR : and NMR can resolve methoxy, ethoxy, and aromatic protons. For example, dimethoxybenzamide protons appear as singlets (~δ 3.8–4.0 ppm), while quinoline protons show distinct splitting .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 335.6 [M+H]⁺ in similar compounds) confirm molecular weight .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, especially for resolving twinned data or high-resolution models .
Q. How does the compound’s solubility profile influence experimental design?
The compound’s solubility in organic solvents (e.g., DMSO, ethanol) and poor aqueous solubility necessitate:
- Stock solutions : Prepare in DMSO for biological assays (≤1% v/v to avoid cytotoxicity).
- Chromatography : Use gradients of acetonitrile/water for HPLC analysis.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?
- Refinement strategies : Use SHELXL’s constraints (e.g., DFIX, ISOR) to adjust bond lengths and thermal parameters in disordered regions .
- Validation tools : Employ R-factor analysis and electron density maps (e.g., Fo-Fc maps) to identify modeling errors.
- Case example : If ethoxy group torsion angles deviate from predictions, re-examine hydrogen bonding or crystal packing effects.
Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen protein targets.
- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) and compare with structurally similar quinoline derivatives .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450 interactions.
Q. How can low synthetic yields in multi-step routes be addressed?
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., incomplete acylation or hydrolysis products).
- Optimization :
- Step 1 (Quinoline formation) : Replace traditional heating with microwave-assisted synthesis to reduce side reactions.
- Step 2 (Benzamide coupling) : Use HATU/DIPEA coupling reagents for higher efficiency .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Case study : If the compound shows potent activity in enzyme assays but poor efficacy in cell-based assays, consider:
- Membrane permeability : Perform logP measurements or PAMPA assays.
- Off-target effects : Conduct kinome-wide profiling.
- Metabolite interference : Analyze incubation media via HPLC for degradation products.
Q. What strategies mitigate crystallographic disorder in the ethoxy and methoxy substituents?
- Cryocooling : Collect data at 100 K to reduce thermal motion.
- Occupancy refinement : Split disordered atoms into two positions with SHELXL’s PART instruction .
- Twinned data : Use TWIN/BASF commands in SHELXL for accurate scaling .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Quinoline Core Formation | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, EtOH/H₂O | Use degassed solvents to prevent catalyst poisoning |
| Benzamide Coupling | 2,4-Dimethoxybenzoyl chloride, DMF, piperidine | Add acyl chloride dropwise to control exotherms |
Q. Table 2. Crystallographic Refinement Parameters (SHELXL)
| Parameter | Value | Notes |
|---|---|---|
| R1 (I > 2σ(I)) | < 0.05 | Indicates high data quality |
| Twin Fraction | 0.32 | Apply TWIN command for twinned crystals |
| Resolution | 0.84 Å | High-resolution data reduces model bias |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
